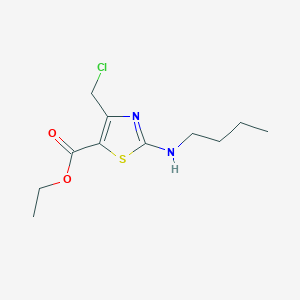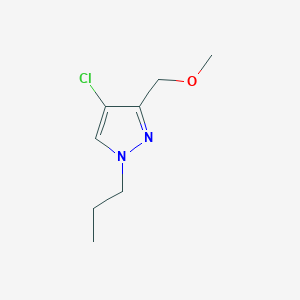![molecular formula C16H15ClN4O3 B2641649 2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide CAS No. 1808520-31-1](/img/structure/B2641649.png)
2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide is a chemical compound that has been widely studied in scientific research due to its potential applications in medicine and biochemistry.
Mechanism of Action
The mechanism of action of 2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and modulation of cellular signaling pathways. Studies have shown that this compound can inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide have been studied extensively. In vitro studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, as well as certain cancer cell lines. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial and fungal infections. Its ability to inhibit specific enzymes and modulate cellular signaling pathways also makes it a valuable compound for studying various cellular processes. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and use in lab experiments.
Future Directions
There are several future directions for the study of 2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another direction is to study its mechanism of action in more detail, with the aim of identifying specific targets for drug development. Additionally, the synthesis of analogs of this compound could lead to the discovery of more potent and selective inhibitors of specific enzymes and signaling pathways.
Synthesis Methods
The synthesis of 2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide involves the reaction of 6-chloro-2-formylpyridine and N-(3,4-dimethylphenyl)hydrazinecarboxamide in the presence of acetic acid and acetic anhydride. The resulting compound is purified using column chromatography and characterized using various spectroscopic techniques such as NMR and IR.
Scientific Research Applications
2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide has been studied for its potential applications in various fields of science. In the field of medicine, this compound has been investigated for its antimicrobial, antitumor, and anti-inflammatory properties. In biochemistry, it has been studied for its ability to inhibit certain enzymes and modulate cellular signaling pathways.
properties
IUPAC Name |
2-[2-(6-chloropyridine-2-carbonyl)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3/c1-9-6-7-11(8-10(9)2)18-15(23)16(24)21-20-14(22)12-4-3-5-13(17)19-12/h3-8H,1-2H3,(H,18,23)(H,20,22)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDJSLWPZYVREP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NNC(=O)C2=NC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-chloropyridin-2-yl)formohydrazido]-N-(3,4-dimethylphenyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((tert-Butoxycarbonyl)amino)bicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2641566.png)






![5-((3,4-Difluorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2641579.png)
![1-{3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2641580.png)

![3-Methoxy-1-methyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2641584.png)
![1-[2-(4-Hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2641585.png)
![N-benzyl-1-[3-(3-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2641586.png)
![1-(4-{[(4-Methoxybenzoyl)oxy]imino}-2,2,6,6-tetramethylpiperidino)-1-ethanone](/img/structure/B2641589.png)